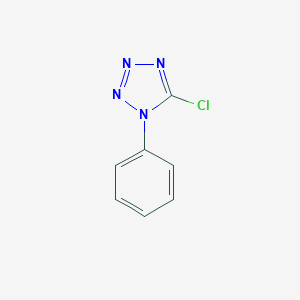

5-Chloro-1-phenyl-1H-tetrazole

Descripción

Overview of Tetrazole Heterocycles in Organic Chemistry

Tetrazoles are a class of synthetic, five-membered heterocyclic compounds that contain a ring composed of four nitrogen atoms and one carbon atom. wikipedia.orgmdpi.com These nitrogen-rich heterocycles are not found in nature and have garnered considerable interest in numerous scientific fields, including medicinal chemistry, materials science, and agriculture, due to their unique chemical properties and biological activities. rug.nlbohrium.comresearchgate.net

The fundamental tetrazole structure (CH₂N₄) can exist in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. wikipedia.org The 1H and 2H isomers are tautomers and are considered aromatic, possessing a stable 6 π-electron system. wikipedia.org In the solid phase, the 1H-tetrazole tautomer is generally predominant, while the 2H form is favored in the gas phase. wikipedia.org The 5H-isomer, by contrast, is nonaromatic. wikipedia.org

The stability of the tetrazole ring is closely linked to its aromaticity, which can be significantly influenced by the nature and position of substituents on the ring. mdpi.comresearchgate.net For instance, electron-withdrawing groups can enhance the aromatic character of the tetrazole ring by pulling π-electrons, whereas electron-donating groups may weaken it. researchgate.net X-ray diffraction studies confirm that the 2H-tetrazole ring is a planar, highly aromatic system. nih.gov Ionization at physiological pH leads to the formation of the tetrazolate anion, which exhibits even greater π-electron delocalization and very high aromaticity. mdpi.com

| Property | Description | Reference |

|---|---|---|

| Ring Composition | 1 Carbon, 4 Nitrogen atoms | wikipedia.orgmdpi.com |

| Aromaticity | 1H and 2H tautomers are aromatic (6 π-electrons) | wikipedia.org |

| Stability | High thermal and chemical stability due to aromaticity | mdpi.com |

| Acidity (pKa) | Similar to carboxylic acids (approx. 4.5-4.9) | wikipedia.orgrug.nl |

The first tetrazole derivative was synthesized by the Swedish chemist J. A. Bladin in 1885. rug.nlresearchgate.net However, significant interest and rapid development in tetrazole research only began in the 1950s, when their wide-ranging applications became more apparent. nih.gov

The most common and effective method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), typically sodium azide. wikipedia.orgresearchgate.netresearchgate.net Over the years, researchers have focused on developing more efficient, safer, and environmentally friendly synthetic protocols. researchgate.netthieme-connect.com These advancements include the use of various catalysts (such as zinc salts, nano-catalysts, and zeolites), different solvents, and energy sources like microwave irradiation to improve reaction times and yields. researchgate.netthieme-connect.comdergipark.org.trresearchgate.net Other synthetic routes have also been developed, starting from materials like amines, amides, and amidrazones. researchgate.netthieme-connect.com

Significance of 5-Substituted 1H-Tetrazoles in Contemporary Chemical Research

5-Substituted 1H-tetrazoles hold a prominent position in modern chemical research, particularly in the field of medicinal chemistry. researchgate.net They are widely recognized as bioisosteres of the carboxylic acid functional group. rug.nlnih.gov This is because they share similar pKa values, planarity, and spatial requirements with carboxylic acids, but often exhibit greater metabolic stability, making them attractive for drug design. rug.nlbohrium.comnih.gov Consequently, the tetrazole moiety is a key component in several clinically used drugs, such as the antihypertensive agent losartan (B1675146) and the antibiotic cefazolin. wikipedia.orgresearchgate.netthieme-connect.com

Beyond their pharmaceutical applications, these compounds are utilized as ligands in coordination chemistry, as components of high-energy materials and explosives, and in photography. mdpi.comresearchgate.netthieme-connect.com Their versatility makes them a subject of ongoing research to discover new applications and synthetic methodologies. researchgate.net

Specific Research Focus: 5-Chloro-1-phenyl-1H-tetrazole

This compound is a disubstituted tetrazole that serves as a key building block in organic synthesis. Its molecular formula is C₇H₅ClN₄, and it has a molecular weight of approximately 180.59 g/mol . scbt.comsigmaaldrich.com

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | researchgate.net |

| CAS Number | 14210-25-4 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₇H₅ClN₄ | scbt.comsigmaaldrich.com |

| Molecular Weight | 180.59 g/mol | scbt.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 120-123 °C | sigmaaldrich.com |

The rationale for studying this compound stems from its utility as a versatile chemical intermediate. The chlorine atom at the 5-position acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of more complex molecules.

Key research applications include:

Synthesis of Tetrazole Ethers: It reacts with phenolic compounds to form tetrazole ethers. This reaction has been used to create protective groups for studying the photostability of lignin (B12514952) phenols. researchgate.net

Glycosylation Reactions: The compound is used as a reagent to prepare novel glycosyl donors, which are then employed in the synthesis of glycosides. sigmaaldrich.com

Cross-Coupling Reactions: It serves as a reactant in phosphine-catalyzed Suzuki-Miyaura coupling reactions for the preparation of biaryls.

Fundamental Reactivity Studies: Investigations into its electron-induced reactivity provide insights into the fragmentation pathways of substituted tetrazoles, which is crucial for understanding their stability and chemical behavior.

The study and application of this compound contribute significantly to the advancement of tetrazole chemistry. Its use as a precursor has enabled the development of new synthetic methodologies and the creation of a wide array of novel tetrazole derivatives. researchgate.netsigmaaldrich.com For example, an improved and safe synthesis method for 5-chloro-1-aryl-1H-tetrazoles, including the title compound, has been developed using aryldichloroisocyanides and sodium azide, achieving yields close to 100%. researchgate.net Such research expands the synthetic chemist's toolkit, allowing for more efficient and diverse construction of molecules that incorporate the valuable tetrazole scaffold for potential use in pharmaceuticals and materials science. ontosight.airesearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHELIGKVOGTMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065730 | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-25-4 | |

| Record name | 5-Chloro-1-phenyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-phenyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 1 Phenyl 1h Tetrazole

Advanced Synthetic Routes to 5-Chloro-1-phenyl-1H-tetrazole

Modern synthetic chemistry offers several advanced pathways to this compound, emphasizing improvements in yield, reaction conditions, and ecological footprint.

An exceptionally efficient and safe method for preparing 5-chloro-1-aryl-1H-tetrazoles involves the reaction of aryldichloroisocyanides with sodium azide (B81097) in the presence of a phase transfer agent. tandfonline.com This approach has been optimized to produce this compound in nearly quantitative yields. tandfonline.com The use of a phase transfer catalyst facilitates the reaction between the organic substrate and the inorganic azide, leading to a convenient and high-yielding synthesis. tandfonline.com This method is particularly notable for its ability to produce the widely-used this compound intermediate safely and with high efficiency. tandfonline.com

Table 1: Synthesis of 5-Chloro-1-aryl-1H-tetrazoles via Phase Transfer Catalysis

| Aryl Group (in Aryldichloroisocyanide) | Product | Yield (%) |

|---|---|---|

| Phenyl | This compound | ~100 |

| 4-Chlorophenyl | 5-Chloro-1-(4-chlorophenyl)-1H-tetrazole | 85 |

| 4-Methylphenyl | 5-Chloro-1-(4-methylphenyl)-1H-tetrazole | 92 |

| 4-Methoxyphenyl | 5-Chloro-1-(4-methoxyphenyl)-1H-tetrazole | 90 |

| 2-Chlorophenyl | 5-Chloro-1-(2-chlorophenyl)-1H-tetrazole | 88 |

Data sourced from Synthetic Communications. tandfonline.com

The development of novel catalysts is a cornerstone of modern organic synthesis, offering pathways to tetrazoles under milder conditions with greater efficiency. thieme-connect.com These methods are broadly applicable to the synthesis of various 5-substituted-1H-tetrazoles and can be adapted for the production of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ro This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and tetrazole derivatives. nih.govshd-pub.org.rs For instance, the synthesis of certain 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield under microwave irradiation, a significant improvement over the several hours required by conventional methods. nih.gov The application of microwave irradiation to the synthesis of 5-substituted tetrazoles can offer a simpler, more efficient, and environmentally friendly route, making it a highly attractive and applicable methodology for synthesizing compounds like this compound. lew.ronih.gov

Heterogeneous catalysts, particularly nanocatalysts, offer significant advantages such as high efficiency, easy separation from the reaction mixture, and reusability. nih.gov Various nanocatalysts have been developed for the synthesis of 5-substituted-1H-tetrazoles. thieme-connect.com These include magnetic nanoparticles (e.g., Fe3O4-based), which allow for easy recovery using an external magnet, as well as catalysts based on ZnO, copper, and titanium. amerigoscientific.comtandfonline.comscielo.org.za

For example, nano-TiCl4.SiO2 has been shown to be a highly efficient and reusable solid acid catalyst for preparing 5-substituted 1H-tetrazole derivatives from nitriles and sodium azide in good yields. scielo.org.za Similarly, copper-doped silica (B1680970) cuprous sulfate (CDSCS) has been used as an efficient heterogeneous nanocatalyst for the cycloaddition reaction, affording tetrazole derivatives in good to excellent yields. semanticscholar.org The use of such catalysts often allows for reactions to be conducted under milder and more environmentally friendly conditions. nih.gov

Table 2: Examples of Heterogeneous Nanocatalysts in 5-Substituted-1H-Tetrazole Synthesis

| Catalyst | Substrates | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Fe3O4@SiO2-APTES-TFA nih.gov | Various nitriles, Sodium azide | EtOH | 80 °C, 4 h | Excellent |

| Nano-TiCl4.SiO2 scielo.org.za | Benzonitrile, Sodium azide | DMF | Reflux, 2 h | Good |

| Natrolite zeolite soran.edu.iq | Benzonitrile, Sodium azide | DMF | 120 °C, 12 h | 79 |

| CuSO4•5H2O scielo.br | Aryl/Alkyl nitriles, Sodium azide | DMSO | Mild | Good to Excellent |

| Fe3O4@SiO2-Im[Br]-SB-Cu(II) nih.gov | Benzaldehyde (B42025), Hydroxylamine (B1172632) HCl, Sodium azide | Water | 40 °C | High (up to 97) |

When comparing the various synthetic routes to this compound and related compounds, a trade-off between yield, safety, and environmental impact is often observed.

The optimized phase transfer catalysis method using aryldichloroisocyanides stands out for its near-quantitative yield and operational simplicity. tandfonline.com However, the starting materials may not be as readily available as simple nitriles, and the handling of sodium azide always requires stringent safety precautions due to its toxicity and explosive nature.

Novel catalytic methods, especially those using heterogeneous nanocatalysts, offer a compelling balance of efficiency and environmental benefits. nih.gov Many of these catalysts are reusable for several cycles without a significant loss of activity, which lowers costs and reduces waste. semanticscholar.orgdergipark.org.tr Furthermore, these catalytic systems often operate under milder conditions and can utilize greener solvents like water or ethanol, enhancing their environmental profile. nih.govresearchgate.net Microwave-assisted synthesis further improves efficiency by dramatically reducing reaction times. nih.gov The main challenge lies in the initial cost and synthesis of the catalyst itself, though their reusability often offsets this.

Table 3: Comparative Overview of Synthetic Methodologies

| Methodology | Key Advantages | Key Disadvantages | Environmental Impact |

|---|---|---|---|

| Phase Transfer Catalysis | Near-quantitative yields, simple procedure. tandfonline.com | Availability of starting materials, inherent risks of sodium azide. | Moderate; depends on solvent choice and handling of azide waste. |

| Green Approaches (Reagent Recycling) | Significantly reduced toxic waste (e.g., tin), improved sustainability. asianpubs.org | May involve additional steps for catalyst/reagent recovery. | Low; designed to minimize waste and hazardous substance use. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. lew.ronih.gov | Requires specialized microwave equipment. | Low to Moderate; energy-efficient, often allows for less solvent. |

| Heterogeneous Nanocatalysis | High efficiency, catalyst reusability, mild reaction conditions, potential for green solvents. nih.gov | Initial cost and preparation of the catalyst. | Low; reusable catalysts and milder conditions reduce waste and energy consumption. |

Novel Catalytic Methods for Tetrazole Synthesis and their Applicability to this compound

Chemical Transformations and Reactivity of this compound

This compound is a versatile reagent characterized by a reactive C-Cl bond at the 5-position of the tetrazole ring. The electron-withdrawing nature of the tetrazole ring system activates this position, making it susceptible to attack by various nucleophiles. This reactivity is the foundation for its primary chemical transformations.

The chlorine atom at the C-5 position of the 1-phenyl-1H-tetrazole ring serves as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway is the most common and synthetically useful transformation for this compound, allowing for the introduction of a wide range of functionalities through the displacement of the chloride ion.

Oxygen nucleophiles, such as alcohols and phenols, react with this compound, typically in the presence of a base, to form stable ether linkages. This reaction yields compounds containing the 1-phenyl-1H-tetrazol-5-oxy moiety. For instance, the reaction with 2-hydroxyacetophenone (B1195853) results in the formation of a 1-phenyl-1H-tetrazol-5-oxy linked product sigmaaldrich.com. A significant application of this reaction is in carbohydrate chemistry, where complex alcohols like 2,3,4,6-tetra-O-benzyl-D-glucose can be converted into O-(1-phenyltetrazol-5-yl) glucosides. These glucosides function as novel glycosyl donors for the synthesis of other glycosides nih.gov.

The table below summarizes the formation of such ether-linked compounds from various alcohols.

| Alcohol/Phenol | Base | Solvent | Conditions | Product | Yield (%) |

| 2,3,4,6-tetra-O-benzyl-D-glucose | NaH | DMF | 0 °C to RT | 2,3,4,6-tetra-O-benzyl-O-(1-phenyltetrazol-5-yl)-D-glucopyranoside | 85% nih.gov |

| 2-Hydroxyacetophenone | Not specified | Not specified | Not specified | 1-(2-(1-phenyl-1H-tetrazol-5-yloxy)phenyl)ethan-1-one | Not specified sigmaaldrich.com |

The reaction with phenols specifically leads to the formation of aryloxy-1-phenyl-1H-tetrazoles. This transformation follows the same nucleophilic aromatic substitution mechanism, where a phenoxide ion, generated by the deprotonation of a phenol with a suitable base, acts as the nucleophile. This method provides a direct route to a variety of substituted diaryl ethers, where one of the aryl groups is the 1-phenyl-1H-tetrazole core.

The ability of this compound to react efficiently with hydroxyl groups makes it a useful derivatizing agent. By converting alcohols and phenols into their corresponding 1-phenyl-1H-tetrazol-5-yl ethers, their chemical and physical properties can be significantly altered.

A key application is in the synthesis of glycosyl donors. The 1-phenyltetrazol-5-yl group, when attached to the anomeric carbon of a sugar, acts as an effective leaving group in glycosylation reactions nih.gov. This derivatization transforms a stable, protected sugar into an activated "glycosyl donor" that can then be used to form glycosidic bonds with other alcohols or sugars, a critical step in the synthesis of complex oligosaccharides nih.govnih.govresearchgate.netfrontiersin.orgresearch-reels.com. The resulting 2,3,4,6-tetra-O-benzyl-O-(1-phenyltetrazol-5-yl)-D-glucopyranoside, for example, is used to synthesize various primary and secondary alcohol-derived glucosides nih.gov.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Heterocyclic halides are often employed as substrates in these reactions to create more complex molecular architectures.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an arylboronic acid, catalyzed by a palladium complex with phosphine ligands. While aryl chlorides can be used as substrates in these reactions, the reaction of this compound in a phosphine-catalyzed Suzuki-Miyaura coupling to produce 5-aryl-1-phenyl-1H-tetrazoles is not well-documented in readily available literature. In principle, such a reaction would involve the oxidative addition of the palladium-phosphine catalyst to the C-Cl bond of the tetrazole, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the 5-aryl-1-phenyl-1H-tetrazole product. However, specific examples detailing the successful application of this reaction to this compound, including effective phosphine ligands, catalysts, and reaction conditions, are not prominently reported. Alternative precursors, such as 5-bromo-1-aryl-tetrazoles, are more commonly cited for Suzuki-Miyaura reactions acs.org.

Electron Attachment and Dissociative Electron Attachment Processes

The interaction of low-energy electrons with this compound has been investigated, revealing processes of both associative and dissociative electron attachment. These studies, conducted using techniques such as trochoidal electron monochromator quadrupole mass spectrometry, provide insights into the stability of the parent anion and the fragmentation pathways that occur upon electron capture.

Experimental studies have shown that dissociative electron attachment to this compound leads to the formation of several anionic fragments. The primary anion products observed include the chloride anion (Cl⁻) and the CN₂Cl⁻ fragment. The ion yield for each of these products has been measured as a function of the incident electron energy, providing information about the energy dependence of these dissociation channels. In addition to these, other fragments such as [M–N₂–Cl]⁻ and [M–HCl]⁻ have also been detected.

Table 1: Anion Products from Dissociative Electron Attachment to this compound

| Anion Product | Formula | Reference |

| Chloride | Cl⁻ | |

| CN₂Cl⁻ | ||

| [M–N₂–Cl]⁻ | ||

| [M–HCl]⁻ |

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of tetrazole derivatives are of significant interest due to their high nitrogen content and energetic nature.

Studies on various 1-phenyl-1H-tetrazole derivatives have shown that a common thermal decomposition pathway involves the extrusion of a molecule of nitrogen (N₂). This decomposition of the tetrazole ring is an exothermic process. The resulting intermediate can then rearrange to form an isonitrile. This N₂ release and subsequent isonitrile formation is a characteristic fragmentation pattern for many tetrazole compounds upon heating.

Photochemical Reactivity and Photoproduct Identification

The photochemical behavior of tetrazoles often involves ring cleavage and the formation of reactive intermediates. While specific studies on the photochemistry of this compound are not extensively detailed, research on closely related compounds provides significant insights into its expected reactivity.

UV irradiation of matrix-isolated 5-ethoxy-1-phenyl-1H-tetrazole, a structurally similar compound, has been shown to induce unimolecular decomposition. The primary photoproducts identified in this case are ethyl cyanoacetate and phenylazide. The phenylazide can then undergo further reaction to yield 1-aza-1,2,4,6-cycloheptatetraene. A minor photoproduct, an anti-aromatic diazirene, was also observed, resulting from the direct extrusion of molecular nitrogen.

Similarly, the photolysis of 1-phenyl-tetrazolone leads to the formation of a benzimidazolone derivative, which is attributed to an intermediate azomethine biradical or nitrene. The photochemistry of tetrazolic compounds is generally characterized by ring cleavage, with common products including azides and isocyanates. The specific photoproducts can be highly dependent on the solvent used during the reaction.

Based on these findings for analogous compounds, the photochemical decomposition of this compound is anticipated to proceed via N₂ extrusion, potentially leading to the formation of phenylnitrene and subsequent rearrangement products.

Advanced Spectroscopic and Computational Characterization of 5 Chloro 1 Phenyl 1h Tetrazole

Vibrational Spectroscopy Studies

Vibrational spectroscopy, coupled with Density Functional Theory (DFT) calculations, has been a powerful tool for characterizing 5-Chloro-1-phenyl-1H-tetrazole. These studies have confirmed the compound's non-planar structure, where the phenyl and tetrazole rings are twisted relative to each other. The optimized dihedral angle between the two rings is calculated to be approximately 48°, a larger angle compared to its non-chlorinated analog, 1-phenyltetrazole. This increased twist is attributed to the steric repulsion from the larger chlorine atom at the 5-position of the tetrazole ring.

The FT-IR spectrum of solid-state this compound provides a characteristic fingerprint of its vibrational modes. The assignments of these bands have been supported by DFT(B3LYP)/6-31G* calculations, which show good agreement between the theoretically predicted spectrum and the experimental data. Key vibrational bands include C-H stretching modes of the phenyl ring, various ring stretching and deformation modes for both the phenyl and tetrazole rings, and vibrations involving the C-Cl bond.

The table below presents a selection of prominent experimental FT-IR bands for solid this compound at room temperature and their corresponding assignments based on computational analysis.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 3100 | 3100 | ν(CH) Phenyl |

| 3079 | 3079 | ν(CH) Phenyl |

| 1599 | 1599 | ν(CC) Phenyl |

| 1500 | 1500 | ν(CC) Phenyl |

| 1464 | 1464 | ν(Ring) Phenyl + Tetrazole |

| 1321 | 1321 | ν(Ring) Tetrazole |

| 1277 | 1277 | δ(CH) Phenyl |

| 1092 | 1092 | ν(Ring) Tetrazole |

| 1001 | 1001 | Ring Breathing Phenyl |

| 762 | 762 | γ(CH) Phenyl |

| 688 | 688 | γ(Ring) Phenyl deformation |

Abbreviations: ν = stretching; δ = in-plane bending; γ = out-of-plane bending.

To study the molecule in an environment free from intermolecular interactions that exist in the solid state, low-temperature matrix isolation spectroscopy has been employed. In these experiments, this compound is isolated in an inert argon matrix at a temperature of 8 K. This technique allows for the observation of the vibrational spectrum of a single, isolated molecule, providing a more direct comparison with theoretical calculations for a gas-phase molecule.

The infrared spectrum obtained from the argon matrix study is in excellent agreement with the spectrum predicted by DFT calculations for the non-planar conformation. This concordance further substantiates the computationally determined structure, particularly the significant dihedral angle between the phenyl and tetrazole rings. The matrix isolation technique confirms that this twisted geometry is an intrinsic property of the molecule itself, not merely an artifact of crystal packing forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides invaluable information about the carbon and hydrogen framework of this compound.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the five protons of the phenyl group. Due to the electronic effects of the tetrazole ring, these protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.5 and 7.8 ppm. The specific chemical shifts and coupling patterns depend on the solvent used for the analysis. The integration of this multiplet confirms the presence of five protons, consistent with the monosubstituted phenyl ring.

The ¹³C NMR spectrum displays distinct signals for each of the seven carbon atoms in the molecule. The carbon atom of the tetrazole ring (C5) is significantly deshielded due to its attachment to two nitrogen atoms and a chlorine atom, causing its signal to appear downfield. The five carbons of the phenyl ring produce four distinct signals: one for the ipso-carbon (the carbon attached to the tetrazole ring), one for the para-carbon, and two for the two sets of equivalent ortho- and meta-carbons.

The following table details the typical chemical shifts observed in the ¹³C NMR spectrum.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C5 (Tetrazole) | ~144 | Carbon in the tetrazole ring, bonded to Cl |

| C-ipso (Phenyl) | ~133 | Phenyl carbon bonded to the tetrazole ring |

| C-para (Phenyl) | ~131 | Phenyl carbon opposite to the tetrazole ring |

| C-meta (Phenyl) | ~130 | Two meta carbons of the phenyl ring |

| C-ortho (Phenyl) | ~125 | Two ortho carbons of the phenyl ring |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pathways. The molecular weight of the compound is 180.59 g/mol . sigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the mass spectrum shows a characteristic molecular ion peak ([M]⁺˙). Due to the natural isotopic abundance of chlorine, this peak appears as a pair of signals at m/z 180 and m/z 182, with an approximate intensity ratio of 3:1, corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes, respectively.

The fragmentation of 1,5-disubstituted tetrazoles is known to proceed through several primary pathways. nih.gov A common and often dominant fragmentation route for tetrazoles is the extrusion of a molecule of nitrogen (N₂), which is a stable, neutral species. nih.gov This loss results in a significant fragment ion.

Key fragmentation pathways for this compound include:

Loss of N₂: The molecular ion (m/z 180/182) readily loses a nitrogen molecule (28 Da) to form a fragment ion at m/z 152/154.

Formation of Phenyl Cation: Cleavage can also lead to the formation of the phenyl cation at m/z 77.

The table below summarizes the major ions observed in the mass spectrum.

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 180/182 | [C₇H₅ClN₄]⁺˙ | Molecular ion ([M]⁺˙), showing 3:1 isotopic pattern for Cl |

| 152/154 | [C₇H₅ClN₂]⁺˙ | Fragment from loss of N₂ ([M-28]⁺˙) |

| 117 | [C₆H₅N₂]⁺ | Fragment from loss of Cl and N₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis provides the definitive solid-state structure of this compound, confirming its molecular connectivity and three-dimensional arrangement. The compound crystallizes in the monoclinic space group. uc.pt Detailed crystallographic data reveal the precise unit cell dimensions and angles, which are crucial for understanding the packing of molecules in the crystal lattice. uc.pt

The analysis shows that the molecule is not planar in the solid state. The tetrazole and phenyl rings are twisted relative to each other, forming a significant dihedral angle of 64.5°. uc.pt This non-planar conformation is a key structural feature of the molecule in its crystalline form. The collection and refinement of the diffraction data yield low R-factor values, indicating a high-quality structural determination. uc.pt

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₄ |

| Molecular Weight (Mᵣ) | 180.60 |

| Crystal System | Monoclinic |

| a (Å) | 7.0428 (7) |

| b (Å) | 6.4150 (6) |

| c (Å) | 17.5804 (18) |

| β (°) | 96.160 (2) |

| Volume (V) (ų) | 789.69 (13) |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| Final R[F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.092 |

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly through theoretical studies, offers profound insights into the molecular properties of this compound that complement experimental findings. These studies investigate the molecule's structure, stability, and spectroscopic features in the gaseous phase, providing a baseline for understanding its intrinsic characteristics absent intermolecular forces present in the solid state. researchgate.netcore.ac.uk

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of this compound. researchgate.netcore.ac.uk The B3LYP functional, combined with basis sets like 6-31G*, is commonly employed to perform these calculations, yielding results that are in good agreement with experimental data. core.ac.uk

DFT calculations predict that the minimum energy conformation of this compound is non-planar. researchgate.netcore.ac.uk This theoretical finding is consistent with the non-planar structure observed experimentally in the solid state via X-ray diffraction. The calculations identify the twisted arrangement of the phenyl and tetrazole rings as the most stable geometric configuration for an isolated molecule. core.ac.uk

A key parameter defining the molecule's conformation is the dihedral angle between the planes of the phenyl and tetrazole rings. DFT (B3LYP/6-31G*) calculations predict this angle to be approximately 48°. researchgate.netcore.ac.uk This value is notably smaller than the 64.5° angle observed in the crystal structure, with the difference likely attributable to crystal packing effects in the solid state which are absent in the gas-phase calculations. uc.ptcore.ac.uk The calculated angle is larger than that predicted for the non-chlorinated analog, 1-phenyltetrazole (29°), suggesting that the steric repulsion from the larger chlorine atom at the 5-position of the tetrazole ring contributes significantly to the increased twisting of the molecule. core.ac.uk

| Method | Dihedral Angle (°) | Source |

|---|---|---|

| X-ray Diffraction (Experimental) | 64.5 | uc.pt |

| DFT (B3LYP/6-31G*) (Theoretical) | 48 | core.ac.uk |

While DFT has been utilized to study the thermal decomposition and photochemistry of various other substituted phenyl tetrazoles, leading to the characterization of reaction pathways such as N₂ extrusion, specific calculations detailing the energetic thresholds and activation barriers for the reaction pathways of this compound are not extensively detailed in the available literature. researchgate.netnih.gov Studies on related compounds often focus on mechanisms like thermal decomposition leading to isonitrile formation or photoinduced fragmentation. researchgate.netresearchgate.net

DFT calculations are instrumental in predicting the vibrational frequencies of this compound. The theoretically calculated infrared (IR) spectra show a strong correlation with experimental spectra obtained from techniques such as low-temperature matrix isolation and solid-state Fourier-transform infrared (FTIR) spectroscopy. researchgate.netcore.ac.uk This excellent agreement between the calculated and observed spectra allows for a reliable and detailed assignment of the various vibrational modes of the molecule, contributing to a comprehensive understanding of its molecular dynamics. researchgate.netcore.ac.uk

Density Functional Theory (DFT) Calculations

Study of Potential Energy Surfaces

Theoretical studies of the potential energy surface (PES) of this compound have focused on determining its most stable conformation, particularly the spatial arrangement between the phenyl and tetrazole rings. The geometry of the molecule was optimized using Density Functional Theory (DFT) methods, which are instrumental in exploring the PES and identifying energy minima. core.ac.uk

A key feature of the molecule's conformation is the dihedral angle between the planes of the phenyl and tetrazole rings. Computational calculations have determined this angle to be significantly non-planar. This twisted conformation represents the minimum energy state of the isolated molecule. core.ac.uk The deviation from planarity is a critical aspect of its three-dimensional structure.

The primary reason for this non-planar structure is attributed to steric hindrance. The presence of the relatively large chlorine atom at the 5-position of the tetrazole ring creates steric repulsion with the adjacent phenyl ring. This repulsion forces the two rings to twist relative to each other to achieve a more stable, lower-energy conformation. core.ac.uk This steric effect is a dominant factor in defining the molecule's shape on its potential energy surface.

| Compound | Calculated Dihedral Angle (°) | Computational Method |

|---|---|---|

| This compound | 48.8 | DFT (B3LYP/6-31G) |

| 1-phenyl-1H-tetrazole | 29 | DFT (B3LYP/6-31G) |

Quantum Chemical Calculations

Quantum chemical calculations have been indispensable in providing a detailed understanding of the molecular structure and properties of this compound. The primary method employed for these theoretical investigations is Density Functional Theory (DFT), a robust approach for studying the electronic structure of molecules. core.ac.uk

Specifically, the B3LYP functional, which is a hybrid functional, combined with the 6-31G* basis set, has been successfully used to optimize the molecular geometry of this compound. core.ac.uk This level of theory has been shown to provide results that are in excellent agreement with experimental data obtained from X-ray crystallography, thereby validating the accuracy of the computational models. core.ac.uk These calculations confirm that at the optimized geometry, both the phenyl and tetrazole rings are individually planar. core.ac.uk

Investigation of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap generally implying higher stability and lower chemical reactivity.

For this compound, these frontier orbitals can be investigated using the same quantum chemical methods, such as DFT, employed for geometry optimization. While specific energy values for this compound are not detailed in the available literature, the principles of such analysis are well-established. The calculations would reveal the distribution of electron density within the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the chloro group and the tetrazole ring, combined with the aromatic phenyl group, would significantly influence the energies and spatial distributions of these orbitals.

| Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Correlates with chemical stability, reactivity, and electronic transition energies. |

Theoretical Prediction of Thermal Decomposition Enthalpies

The thermal stability of energetic materials like tetrazole derivatives is a property of paramount importance. Theoretical methods provide a powerful tool for predicting the thermal decomposition enthalpies, offering insights into the energy release and decomposition pathways of these compounds. Quantum chemical calculations can be used to determine the standard enthalpies of formation for both the parent molecule and its potential decomposition products.

For phenyl tetrazoles, theoretical studies on thermal decomposition have been conducted on closely related analogues, such as 1-(2-chlorophenyl)-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole. researchgate.net These studies typically employ methods like the B3LYP functional with the cc-pVDZ basis set and the CBS-4M composite method to calculate the enthalpies of formation. researchgate.net The decomposition process for phenyl tetrazoles generally involves the exothermic release of molecular nitrogen (N₂) and the formation of an isonitrile. researchgate.net

The theoretically calculated enthalpies of decomposition for chloro-substituted phenyl tetrazoles have shown good agreement with experimental values obtained from techniques like Differential Scanning Calorimetry (DSC). researchgate.net This consistency validates the use of these computational models for predicting the thermal behavior of this compound. Such predictions are crucial for assessing the compound's stability and potential as an energetic material.

Applications of 5 Chloro 1 Phenyl 1h Tetrazole and Its Derivatives in Advanced Chemical Research

Role in Organic Synthesis as a Building Block and Intermediate

5-Chloro-1-phenyl-1H-tetrazole serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules. sigmaaldrich.commdpi.com The presence of the reactive chloro group at the 5-position of the tetrazole ring allows for facile substitution reactions, enabling the introduction of the 1-phenyl-1H-tetrazol-5-yl moiety into various molecular scaffolds.

The utility of this compound is evident in its application for creating complex molecular architectures. It has been employed as a reagent in the synthesis of new glycosyl donors that feature an anomeric O-(1-phenyltetrazol-5-yl) group. sigmaaldrich.com This highlights its role in carbohydrate chemistry, a field focused on synthesizing complex oligosaccharides and glycoconjugates.

Furthermore, it reacts with compounds like 2-hydroxyacetophenone (B1195853) to form 1-phenyl-1H-tetrazol-5-oxy linked compounds. sigmaaldrich.com In a specific example of constructing hybrid heterocyclic systems, this compound is used in the O-alkylation of chalcones, which, after subsequent reactions, lead to the formation of complex pyrazoline-tetrazole compounds. mdpi.com For instance, the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde with this compound is a key step in the synthesis of certain pyrazoline-tetrazole hybrids. mdpi.com

The broader class of tetrazole derivatives, often synthesized through multicomponent reactions (MCRs), are instrumental in creating diverse and complex drug-like molecules. beilstein-journals.org These reactions, such as the Ugi and Passerini reactions, benefit from the use of tetrazole aldehydes as building blocks to generate extensive libraries of compounds for pharmaceutical research. beilstein-journals.org

The synthesis of functionalized tetrazoles is a significant area of research, with numerous methods developed to introduce various substituents onto the tetrazole ring. organic-chemistry.org The [3+2] cycloaddition reaction between nitriles and azides is a conventional and widely used method for forming the tetrazole ring itself. scielo.brscielo.org.za This reaction can be catalyzed by a variety of agents, including metal-based catalysts and heterogeneous catalysts like silica (B1680970) sulfuric acid, to produce 5-substituted-1H-tetrazoles efficiently. scielo.brnih.gov

Multicomponent reactions (MCRs) have emerged as a powerful and green strategy for the synthesis of substituted tetrazoles. acs.orgnih.govbenthamdirect.comsemanticscholar.org These reactions allow for the construction of complex tetrazole derivatives in a single step from multiple starting materials, offering high atom economy and efficiency. nih.gov For example, one-pot, three-component reactions of aldehydes, hydroxylamine (B1172632), and an azide (B81097) source can yield 5-substituted 1H-tetrazoles. semanticscholar.org The versatility of MCRs facilitates the creation of libraries of functionalized tetrazoles for various applications. nih.gov

Below is a table summarizing various catalytic systems used for the synthesis of 5-substituted 1H-tetrazoles:

Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst Type | Specific Catalyst Example | Reaction | Reference |

| Heterogeneous | Cuttlebone | [3+2] Cycloaddition of nitriles and sodium azide | rsc.org |

| Heterogeneous | Silica Sulfuric Acid | [3+2] Cycloaddition of nitriles and sodium azide | nih.gov |

| Heterogeneous | CoY Zeolite | Cycloaddition of nitriles and sodium azide | acs.org |

| Homogeneous | Copper (II) Sulfate Pentahydrate | [3+2] Cycloaddition of nitriles and sodium azide | scielo.br |

| Nanocatalyst | Nano-TiCl4.SiO2 | Cycloaddition of nitriles and sodium azide | scielo.org.za |

Development of Functional Materials and Materials Science

The high nitrogen content and inherent stability of the tetrazole ring make this compound and its derivatives attractive precursors for the development of advanced functional materials. nih.gov These materials find potential applications in diverse areas, including polymer science, gas storage, and energetic materials.

Tetrazole-containing polymers are a growing area of interest due to their unique properties conferred by the nitrogen-rich heterocyclic moiety. semanticscholar.org These polymers can be synthesized through various methods, including the modification of existing polymers or the polymerization of tetrazole-containing monomers. proquest.comresearchgate.net For example, nitrogen-decorated polymers have been synthesized through a combination of Ugi-azide four-multicomponent reactions and subsequent thiol-ene polymerization, yielding polymers with high molecular weights. researchgate.net

The introduction of tetrazole groups into polymer structures can be achieved by the chemical modification of precursor polymers. For instance, poly(5-vinyltetrazole) can be synthesized from polyacrylonitrile. researchgate.net Furthermore, tetrazole-containing derivatives of natural polysaccharides like chitosan (B1678972) and starch have been prepared, which can form polyelectrolyte hydrogels. proquest.com While not directly involving this compound, these examples showcase the broader utility of the tetrazole functional group in creating novel polymers.

Porous organic polymers (POPs) are being extensively studied for their potential in gas storage and separation, particularly for carbon dioxide capture. rsc.orgresearchgate.netnih.govchemistryviews.org The incorporation of nitrogen-rich heterocycles like tetrazoles into the framework of these polymers can enhance their affinity for CO2. chemistryviews.org

Tetrazole-based porous metal-organic frameworks (MOFs) have demonstrated high selectivity for adsorbing CO2. rsc.org This selectivity is attributed to the high density of free nucleophilic nitrogen atoms on the pore surfaces of the material, which can interact favorably with CO2 molecules. rsc.org The development of POPs with specific functional groups that attract CO2, such as carboxy and triazole groups, has shown promising results for CO2 uptake capacity and selectivity. chemistryviews.org While direct applications of this compound in this area are not extensively documented, its derivatives could serve as valuable ligands for the synthesis of such porous materials.

The tetrazole ring is a key structural motif in the field of energetic materials due to its high nitrogen content and large positive heat of formation, which releases a significant amount of energy upon decomposition. scielo.org.zaresearchgate.net The primary decomposition product is typically the environmentally benign dinitrogen gas. mdpi.com

The thermal decomposition of phenyl tetrazoles generally occurs exothermically at temperatures between 190–240 °C, with the release of nitrogen gas. researchgate.net The stability and energetic performance of tetrazole-based compounds can be tuned by the introduction of various functional groups. mdpi.com For instance, derivatives of 1,5-diamino-1H-tetrazole have been synthesized and characterized as a new family of energetic heterocyclic-based salts with high thermal stabilities and, in some cases, properties of energetic ionic liquids. nih.gov The thermal decomposition temperature is a critical parameter for the safety and performance of these materials. bibliotekanauki.pl While many tetrazole derivatives are investigated for these properties, the specific energetic characteristics of this compound would require dedicated study. uni-muenchen.deresearchgate.netmdpi.comwhiterose.ac.uk

The table below presents thermal decomposition data for selected phenyl tetrazole derivatives, illustrating the exothermic nature of their decomposition.

Thermal Decomposition Onset of Phenyl Tetrazole Derivatives

| Compound | Decomposition Onset Temperature (°C) | Observation |

| 1-phenyl-1H-tetrazole | 190-240 | Exothermic decomposition |

| 1-(2-chlorophenyl)-1H-tetrazole | 190-240 | Exothermic decomposition |

| 1-(4-chlorophenyl)-1H-tetrazole | 190-240 | Exothermic decomposition |

| 1-(4-hydroxyphenyl)-1H-tetrazole | 190-240 | Exothermic decomposition |

| 1-(4-methoxyphenyl)-1H-tetrazole | 190-240 | Exothermic decomposition |

| 1-(4-nitrophenyl)-1H-tetrazole | 190-240 | Exothermic decomposition |

| Data sourced from a study on the thermal decomposition of various phenyl tetrazoles. researchgate.net |

Coordination Chemistry and Ligand Design

The tetrazole ring system is a cornerstone in modern coordination chemistry, prized for its high nitrogen content and versatile coordination behavior. mdpi.comthieme-connect.com The four nitrogen atoms of the tetrazole ring can act as electron donors, allowing them to function as effective ligands that can coordinate with a wide range of metal ions. thieme-connect.com This capability enables the formation of diverse and structurally complex coordination compounds. Tetrazole-based ligands can act as either multidentate or bridging units, facilitating the construction of supramolecular assemblies and coordination polymers. mdpi.com

Within this class of compounds, this compound serves as a particularly valuable precursor for designing specialized ligands. The chloro-substituent at the C5 position is a key feature, acting as a reactive site that allows for extensive functionalization. sci-hub.ru Through nucleophilic substitution reactions, the chlorine atom can be replaced by various functional groups, providing a straightforward method for synthesizing a library of tailored ligands for specific applications in coordination chemistry. sci-hub.ru

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Tetrazole-containing ligands are highly sought after in MOF synthesis due to their multiple coordination sites, which can lead to the formation of robust frameworks with unique topologies and properties. The diverse coordination modes of tetrazole ligands afford significant synthetic possibilities for creating porous metal-tetrazolate architectures suitable for applications such as gas storage and separation. mdpi.com

While this compound is not typically incorporated directly into MOF structures, its role as a versatile synthetic intermediate is critical. The reactivity of the C5-chloro group allows for the introduction of other coordinating functionalities, such as carboxylates, amines, or thiols, which are commonly used in MOF synthesis. This derivatization strategy enables the creation of custom-designed ligands where the 1-phenyl-1H-tetrazole core acts as a rigid scaffold and the newly introduced functional group provides the necessary coordination points for MOF assembly.

For instance, a derivative where the chloro group is replaced by a thiol, such as 1-phenyl-1H-tetrazole-5-thiol, can be immobilized on a support material like chitosan and then complexed with metal ions to form catalytic materials. researchgate.net This principle of derivatization at the C5 position is central to designing ligands for advanced materials like MOFs.

The synthesis of transition metal complexes with tetrazole-based ligands is a significant area of research, with applications ranging from catalysis to materials science. sci-hub.ruresearchgate.net The 1-phenyl-1H-tetrazole scaffold can be readily modified to create ligands capable of coordinating with metals such as copper(II) and cobalt(II).

A common synthetic strategy involves a two-step process starting from this compound. First, the chloro group is displaced by a nucleophile that contains an additional donor atom (e.g., oxygen, sulfur, or another nitrogen). This new derivative then serves as the ligand for complexation with a metal salt. For example, a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol derivative has been successfully used to synthesize a copper(II) complex. researchgate.net Research on other tetrazole derivatives has shown the formation of stable complexes with a variety of metals, including Co(III), Zn(II), Ni(III), Cu(II), Fe(II), and Ru(II). sci-hub.ru

The characterization of these metal complexes involves a suite of analytical techniques to determine their structure and properties. The table below summarizes the typical methods used.

| Analytical Technique | Information Obtained | Typical Findings for Tetrazole Complexes |

|---|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and confirms coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the tetrazole ring and other functional groups upon complexation. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps determine its geometry. | Absorption bands corresponding to d-d transitions of the metal ion (e.g., for Cu(II) or Co(II)), indicative of specific coordination geometries like octahedral or tetrahedral. |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex. | Confirms the stoichiometry of the metal-ligand complex. |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, revealing the number of unpaired electrons on the metal center. | Helps to confirm the oxidation state and geometry of the metal ion (e.g., distinguishing between high-spin and low-spin complexes). |

| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state. | Reveals precise bond lengths, bond angles, coordination number, and overall molecular geometry. |

Catalytic Applications

Tetrazole derivatives and their metal complexes have emerged as important components in the field of catalysis. mdpi.comresearchgate.net They have been employed in various catalytic systems, including nanomaterial-supported catalysts, which offer advantages such as high efficiency and reusability. nih.govrsc.org

The application of this compound and its direct derivatives in asymmetric catalysis is an area with potential for development. While specific examples are not extensively documented, the underlying chemistry of the molecule allows for its modification into chiral ligands. By introducing chiral centers through the functionalization of the C5 position, it is possible to synthesize ligands that can coordinate with transition metals to form catalysts for asymmetric transformations. This approach is analogous to the use of other heterocyclic ligands in asymmetric synthesis, where the ligand's stereochemistry directs the outcome of the catalytic reaction.

A well-established application of this compound is its use as a derivatizing agent to facilitate specific catalytic reactions, particularly the reductive cleavage of C-O bonds. researchgate.net This methodology is valuable in multistep organic synthesis where the selective removal of a hydroxyl group is required.

The process involves the reaction of an alcohol with this compound in the presence of a base, forming a 5-alkoxy-1-phenyl-1H-tetrazole ether. researchgate.net The electron-withdrawing nature of the tetrazole ring weakens the adjacent C-O bond. This activation makes the C-O bond susceptible to cleavage via catalytic hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst. soton.ac.uknih.govsciencemadness.org This two-step sequence provides a mild and efficient method for the deoxygenation of alcohols.

This strategy has been successfully applied in the synthesis of various complex molecules:

Ropinirole Synthesis: In the synthesis of the drug Ropinirole, a key step involves removing a hydroxyl group. This was achieved by coupling the hydroxylated intermediate with this compound, followed by hydrogenolysis to yield the final product. soton.ac.uk

Hydantoin (B18101) Chemistry: The compound was used to derivatize a hydroxyl group on a hydantoin intermediate, which was subsequently removed under reduction conditions as part of a synthetic route to isotope-labeled phenytoin (B1677684) derivatives. openmedscience.com

Morphinan (B1239233) Chemistry: In the synthesis of morphinan derivatives, a hydroxyl group was converted to its corresponding 1-phenyl-1H-tetrazol-5-yl ether using this compound, which was then cleaved using formic acid and a Pd-C catalyst. nih.gov

Biomedical and Pharmaceutical Research (focused on chemical methodologies)

In biomedical and pharmaceutical research, this compound is a highly valuable building block for the synthesis of novel bioactive compounds. nih.gov The tetrazole moiety itself is recognized as a bioisostere for the carboxylic acid group, often improving a molecule's metabolic stability and lipophilicity. thieme-connect.com The primary utility of this compound lies in the high reactivity of its C5-chloro group, which allows for its conjugation with other pharmacophores through straightforward chemical reactions. researchgate.netexplorationpub.comresearchgate.net

The chemical methodologies employed typically involve nucleophilic substitution at the C5 position, where the chlorine atom is displaced by an oxygen, sulfur, or nitrogen nucleophile from another bioactive molecule. This creates a stable ether, thioether, or amine linkage, respectively, resulting in a new hybrid molecule. mdpi.comexplorationpub.comjapsonline.com These reactions are often carried out under mild conditions, making the process suitable for complex molecule synthesis.

The table below outlines common synthetic methodologies using this compound as a starting material for creating compounds for biomedical screening.

| Target Molecule Class | Methodology | Reagents & Conditions | Reference |

|---|---|---|---|

| Tetrazole-Chalcone Hybrids | O-alkylation of a hydroxy-substituted chalcone (B49325). | Anhydrous K₂CO₃, DMF, room temperature. | mdpi.comresearchgate.netjapsonline.com |

| Tetrazole-Benzohydrazide Intermediates | Reaction with a hydroxy-substituted benzohydrazide. | Used to synthesize N-aroylhydrazones, which are then cyclized to form thiazolidinones or oxadiazolines. | researchgate.netresearchgate.net |

| Tetrazole-Thiadiazole Conjugates | S-alkylation of a thiol-substituted thiadiazole. | NaH, dry THF, room temperature. | explorationpub.com |

| Tetrazole-Cysteine Derivatives | Reaction with the thiol group of N-protected cysteine. | Basic conditions, followed by oxidation to a sulfone. | scholaris.ca |

These synthetic strategies demonstrate the role of this compound as a versatile scaffold for generating molecular diversity. By linking the 1-phenyltetrazole moiety to other known pharmacophores such as chalcones, pyrazolines, and various heterocycles, chemists can create libraries of novel compounds for evaluation as potential therapeutic agents. researchgate.netresearchgate.netjapsonline.com

Synthesis of Bioisosteres for Carboxylic Acids and Amide Bonds

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, a common moiety in many biologically active compounds. drughunter.comcambridgemedchemconsulting.comsemanticscholar.orgresearchgate.net This is due to their similar pKa values and planar structures, which allow tetrazole-containing compounds to mimic the interactions of carboxylic acids with biological targets. drughunter.comcambridgemedchemconsulting.com The replacement of a carboxylic acid with a tetrazole can lead to improved metabolic stability and enhanced pharmacokinetic properties. researchgate.net

While direct synthesis of carboxylic acid bioisosteres starting from this compound is a subject of ongoing research, the compound serves as a key precursor in multi-step synthetic pathways. One notable application involves the O-alkylation of aldehydes with this compound. This reaction forms an ether linkage, introducing the 1-phenyl-1H-tetrazol-5-yl group, which can then be elaborated into more complex molecules that act as carboxylic acid surrogates. mdpi.com

Similarly, tetrazoles, particularly 1,5-disubstituted tetrazoles, are recognized as effective bioisosteres for the cis-amide bond. This mimicry is crucial in medicinal chemistry for designing peptidomimetics and other drugs where restricting the conformation of a molecule is key to its activity. The synthesis of such amide bond bioisosteres can be approached through various synthetic routes where the tetrazole moiety is constructed to replicate the spatial and electronic features of the amide group.

| Property | Carboxylic Acid | 5-Substituted-1H-tetrazole | Reference |

|---|---|---|---|

| pKa | ~4.2–4.5 | ~4.5–4.9 | drughunter.com |

| Lipophilicity | Lower | Greater | drughunter.com |

| Hydrogen Bonding | Acceptor and Donor | Acceptor and Donor | drughunter.com |

Preparation of Biaryls as Pharmaceutical Motifs

Biaryl structures are prevalent in a vast array of pharmaceuticals and biologically active molecules. The Suzuki-Miyaura and Stille coupling reactions are powerful and widely used methods for the formation of carbon-carbon bonds to construct these important motifs. In principle, this compound can serve as a coupling partner in these palladium-catalyzed cross-coupling reactions, where the chlorine atom is replaced by an aryl or other organic group.

While specific examples utilizing this compound in high-yield Suzuki or Stille couplings are still emerging in the literature, the reactivity of the C-Cl bond on the tetrazole ring makes it a viable substrate for such transformations. The development of efficient catalytic systems for the cross-coupling of chloro-heterocycles is an active area of research, and it is anticipated that this will expand the utility of this compound in the synthesis of novel biaryl compounds with potential pharmaceutical applications.

Synthesis of Tetrazole-Containing Analogs for Drug Discovery

The 1-phenyl-1H-tetrazole scaffold is a valuable pharmacophore in drug discovery. The versatility of this compound as a reactive intermediate allows for the synthesis of a diverse range of tetrazole-containing analogs with potential therapeutic activities.

Hybrid Compounds with Other Heterocycles (e.g., pyrazole, oxazepane, thiadiazole)

A successful strategy in drug design is the creation of hybrid molecules that combine two or more different heterocyclic rings, often resulting in compounds with enhanced or novel biological activities.

Pyrazole Hybrids: A notable application of this compound is in the synthesis of pyrazole-tetrazole hybrids. mdpi.com In a key synthetic step, 4-hydroxy-3-methoxybenzaldehyde is O-alkylated with this compound in the presence of a base. The resulting aldehyde is then condensed with an acetophenone (B1666503) to form a chalcone, which is subsequently cyclized with hydrazine (B178648) to yield the final pyrazoline-tetrazole hybrid compound. mdpi.com

Thiadiazole Hybrids: The synthesis of tetrazole-thiadiazole hybrids has also been reported. While not starting directly from this compound, these syntheses often involve the construction of a tetrazole ring onto a molecule that already contains a thiadiazole core, or vice versa. nih.gov The reactivity of the chloro-substituted tetrazole could potentially be exploited in coupling reactions with pre-functionalized thiadiazoles to create novel hybrid structures.

Oxazepine Hybrids: The synthesis of seven-membered heterocyclic rings like oxazepines linked to a tetrazole moiety is an area of interest for generating novel chemical entities. chemrevlett.comchemrevlett.comresearchgate.netdntb.gov.ua Synthetic strategies may involve the reaction of a Schiff base, derived from an amine, with an anhydride (B1165640) to form the oxazepine ring, where one of the precursors contains a tetrazole group. chemrevlett.comchemrevlett.comresearchgate.netdntb.gov.ua

N-Mannich Base Condensation Derivatives

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. While specific examples detailing the N-Mannich base condensation of this compound derivatives are not yet widely reported, the general methodology is applicable to tetrazole-containing compounds. The tetrazole ring itself does not typically participate directly in the Mannich reaction, but other parts of a molecule containing this heterocycle can be functionalized using this method to create novel derivatives for biological screening.

Chalcone and Isoxazole (B147169) Derivatives

Chalcones: As mentioned previously, this compound is a key reagent in the synthesis of chalcone derivatives. The O-alkylation of a hydroxy-substituted benzaldehyde (B42025) with this compound provides an intermediate that can undergo a Claisen-Schmidt condensation with an acetophenone to yield a chalcone bearing the 1-phenyl-1H-tetrazol-5-yloxy moiety. mdpi.com

Isoxazoles: These chalcones are valuable intermediates for the synthesis of other heterocyclic compounds. For instance, the reaction of these tetrazole-containing chalcones with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. nih.gov This cyclization reaction provides a straightforward route to hybrid molecules incorporating both tetrazole and isoxazole rings, which are of interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov

| Starting Material Derivative | Reaction Partner(s) | Resulting Hybrid Heterocycle | Key Reaction Type | Reference |

|---|---|---|---|---|

| 3-methoxy-4-((1-phenyl-1H-tetrazol-5-yl)oxy)benzaldehyde | Acetophenone, Hydrazine | Pyrazole-tetrazole | Claisen-Schmidt condensation, Cyclization | mdpi.com |

| Chalcone with 1-phenyl-1H-tetrazol-5-yloxy group | Hydroxylamine hydrochloride | Isoxazole-tetrazole | Cyclization | nih.gov |

Role in Oligonucleotide Synthesis

In the automated synthesis of oligonucleotides via the phosphoramidite (B1245037) method, an activator is required to catalyze the coupling of the phosphoramidite monomer to the growing oligonucleotide chain. Tetrazole and its derivatives are widely used for this purpose. glenresearch.comnih.govglenresearch.com The activator protonates the nitrogen of the phosphoramidite, making it a better leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl group of the oligonucleotide.

While 1H-tetrazole is the most common activator, derivatives with different electronic properties have been investigated to improve coupling efficiency and reaction times. Aryl-substituted 5-phenyl-1H-tetrazoles, for example, have been explored as activators. Although the specific use of this compound as an activator is not extensively documented in mainstream protocols, its structural similarity to other effective activators suggests its potential in this critical step of DNA and RNA synthesis. The electron-withdrawing nature of the chlorine atom could influence the acidity of the tetrazole proton, potentially modulating its activity as a proton donor in the activation process.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research is actively pursuing synthetic methods for 5-Chloro-1-phenyl-1H-tetrazole and its parent scaffolds that are more efficient, safer, and environmentally benign than traditional routes, which often involve hazardous reagents like hydrazoic acid. chalcogen.robeilstein-journals.org A primary direction is the development and application of novel catalytic systems.

Key Emerging Methodologies:

Heterogeneous Catalysis: The use of solid-supported and nanocatalysts is a significant trend. For instance, magnetically recoverable nanocatalysts are being explored for the synthesis of tetrazole scaffolds, offering advantages like easy separation from the reaction medium without tedious filtration or centrifugation. tandfonline.combohrium.com Catalysts such as nano-TiCl4.SiO2 have been shown to be highly efficient for preparing 5-substituted 1H-tetrazole derivatives under green conditions, featuring short reaction times, high yields, and simple workup procedures. scielo.org.za

Microwave-Assisted Synthesis: Microwave irradiation is being investigated to accelerate reaction times and improve yields in tetrazole synthesis, such as in the [3+2]-cycloaddition reaction between nitriles and sodium azide (B81097). thieme-connect.com

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters, representing a promising avenue for the industrial production of tetrazole intermediates.

Alternative Azide Sources: Research into safer azide sources to replace potentially explosive and toxic reagents is ongoing. Ionic liquids like 1-butyl-3-methylimidazolium azide ([bmim]N3) are being used as greener alternatives to sodium azide in multicomponent reactions. organic-chemistry.org

Advanced Computational Modeling for Reaction Mechanism Elucidation and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the intrinsic properties of tetrazole derivatives and predicting their behavior. Future research will increasingly rely on these in silico methods to guide experimental work.

Advanced computational studies are being used to:

Elucidate Reaction Mechanisms: Theoretical calculations help to map the intricate pathways of reactions involving tetrazoles, such as photodegradation mechanisms, by characterizing transition states and intermediates on the potential energy surface. uc.pt

Predict Physicochemical Properties: DFT and other methods are employed to predict key molecular properties. For example, multivariate linear regression modeling, using quantum mechanical parameters, has been successfully used to predict the decomposition temperature and impact sensitivity of various tetrazoles. nih.govresearchgate.netnih.gov This is crucial for applications where stability is a key concern, such as in energetic materials. mdpi.com

Correlate Structure with Activity: Computational models can establish quantitative structure-property relationships (QSPR). Studies on phenyl-tetrazole derivatives have used DFT to calculate global reactivity descriptors that correlate with experimental properties like corrosion inhibition efficiency. acs.org This allows for the rational design of molecules with enhanced performance.

Analyze Spectroscopic Data: Time-dependent DFT (TD-DFT) is used to calculate and interpret the electronic spectra of phenyl-tetrazole derivatives, helping to understand their photophysical properties. doi.org

A comparative table of calculated quantum chemical parameters for various p-substituted 5-phenyl-1H-tetrazole derivatives highlights the predictive power of these models.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) |

|---|---|---|---|---|

| 5-phenyl-1H-tetrazole (Ph-T) | -7.011 | -1.570 | 5.441 | 4.291 |

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-Ph-T) | -7.113 | -1.898 | 5.215 | 4.506 |

| 5-p-tolyl-1H-tetrazole (Me-Ph-T) | -6.735 | -1.442 | 5.293 | 4.089 |

| 5-(4-methoxyphenyl)-1H-tetrazole (MeO-Ph-T) | -6.497 | -1.287 | 5.210 | 3.892 |

Data derived from DFT studies on corrosion inhibition. Note: EHOMO = Energy of Highest Occupied Molecular Orbital; ELUMO = Energy of Lowest Unoccupied Molecular Orbital.

Integration into Multicomponent Reaction Strategies for Complex Molecule Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry. acs.orgnih.gov A significant emerging trend is the use of tetrazole-containing building blocks, such as derivatives of this compound, in these convergent synthetic strategies.

Future research will focus on:

Developing Novel Tetrazole Synthons: A key innovation is the development of novel, diversely protected tetrazole aldehydes as versatile building blocks. beilstein-journals.org This strategy facilitates the direct incorporation of the tetrazole group into complex molecules via MCRs, a significant advancement over traditional late-stage functionalization of nitrile precursors. beilstein-journals.org

Expanding the Scope of MCRs: Integrating these tetrazole building blocks into well-established MCRs like the Ugi and Passerini reactions will be explored to rapidly generate libraries of complex, drug-like molecules. beilstein-journals.orgsemanticscholar.org This approach offers novelty, diversity, and complexity in molecular design. nih.gov

Green Chemistry Approaches: One-pot, three-component reactions for synthesizing 5-substituted 1H-tetrazoles from simple starting materials like aldehydes align with the principles of green chemistry by reducing waste and improving atom economy. organic-chemistry.orgresearchgate.net

This strategy aims to meet the growing demand for novel, tetrazole-based compound libraries for high-throughput screening in drug discovery and materials science. beilstein-journals.org

Development of Advanced Materials with Tunable Properties Based on this compound Scaffolds

The unique electronic properties and high nitrogen content of the tetrazole ring make it an attractive scaffold for the development of advanced materials. While research in this area is still emerging for this compound specifically, the broader class of tetrazole derivatives has shown significant promise.

Future research directions include:

Energetic Materials: The high nitrogen content and enthalpy of formation of tetrazoles make them candidates for "green" energetic materials, propellants, and gas generators. mdpi.com Computational studies are crucial for predicting their stability and performance. researchgate.net

Coordination Polymers and MOFs: The multiple nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in gas storage, catalysis, and sensing.

Functional Materials: The design and synthesis of new tetrazole derivatives are being pursued due to their potential ferroelectric, luminescent, and magnetic properties. nih.gov By strategically modifying the substituents on the phenyl and tetrazole rings of the this compound scaffold, it may be possible to tune these properties for specific applications in electronics and optics. researchgate.net

Strategic Design of this compound Derivatives for Specific Chemical Applications